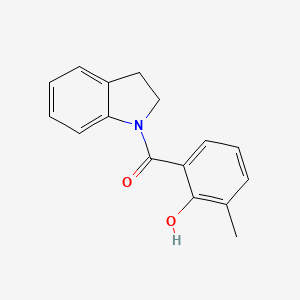
(4-cyclopentylpiperazin-1-yl)-(1H-indazol-7-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-cyclopentylpiperazin-1-yl)-(1H-indazol-7-yl)methanone, also known as CPI-7, is a small molecule compound that has gained significant attention in the field of neuroscience research. This compound has been shown to have potential therapeutic applications for various neurological disorders, including anxiety, depression, and schizophrenia. In
Wirkmechanismus
The exact mechanism of action of (4-cyclopentylpiperazin-1-yl)-(1H-indazol-7-yl)methanone is not fully understood. However, studies have suggested that (4-cyclopentylpiperazin-1-yl)-(1H-indazol-7-yl)methanone may act as a partial agonist of the serotonin 5-HT1A receptor and an antagonist of the dopamine D2 receptor. These effects may contribute to the anxiolytic, antidepressant, and antipsychotic effects of (4-cyclopentylpiperazin-1-yl)-(1H-indazol-7-yl)methanone.
Biochemical and Physiological Effects:
(4-cyclopentylpiperazin-1-yl)-(1H-indazol-7-yl)methanone has been shown to have a range of biochemical and physiological effects. Studies have demonstrated that (4-cyclopentylpiperazin-1-yl)-(1H-indazol-7-yl)methanone can increase the levels of serotonin and dopamine in the brain, which may contribute to its therapeutic effects. Additionally, (4-cyclopentylpiperazin-1-yl)-(1H-indazol-7-yl)methanone has been shown to decrease the levels of stress hormones, such as corticosterone, in animal models. These findings suggest that (4-cyclopentylpiperazin-1-yl)-(1H-indazol-7-yl)methanone may have a beneficial effect on the stress response system.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (4-cyclopentylpiperazin-1-yl)-(1H-indazol-7-yl)methanone is its high purity, which makes it an ideal compound for scientific research. Additionally, (4-cyclopentylpiperazin-1-yl)-(1H-indazol-7-yl)methanone has been shown to have a relatively low toxicity profile in animal models. However, one limitation of (4-cyclopentylpiperazin-1-yl)-(1H-indazol-7-yl)methanone is that it has a relatively short half-life, which may limit its effectiveness in some experiments.
Zukünftige Richtungen
There are several future directions for research on (4-cyclopentylpiperazin-1-yl)-(1H-indazol-7-yl)methanone. One potential direction is to investigate the long-term effects of (4-cyclopentylpiperazin-1-yl)-(1H-indazol-7-yl)methanone on neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of (4-cyclopentylpiperazin-1-yl)-(1H-indazol-7-yl)methanone. Finally, research is needed to determine the potential therapeutic applications of (4-cyclopentylpiperazin-1-yl)-(1H-indazol-7-yl)methanone in humans.
Conclusion:
In conclusion, (4-cyclopentylpiperazin-1-yl)-(1H-indazol-7-yl)methanone is a small molecule compound that has gained significant attention in the field of neuroscience research. The synthesis of (4-cyclopentylpiperazin-1-yl)-(1H-indazol-7-yl)methanone is relatively straightforward, and its high purity makes it an ideal compound for scientific research. Studies have shown that (4-cyclopentylpiperazin-1-yl)-(1H-indazol-7-yl)methanone has potential therapeutic applications for various neurological disorders, including anxiety, depression, and schizophrenia. Further research is needed to fully understand the mechanism of action of (4-cyclopentylpiperazin-1-yl)-(1H-indazol-7-yl)methanone and its potential therapeutic applications in humans.
Synthesemethoden
The synthesis of (4-cyclopentylpiperazin-1-yl)-(1H-indazol-7-yl)methanone involves the reaction of (4-cyclopentylpiperazin-1-yl)methanamine with 1H-indazole-7-carboxylic acid chloride. This reaction yields (4-cyclopentylpiperazin-1-yl)-(1H-indazol-7-yl)methanone as a white solid with a purity of over 98%. The synthesis of (4-cyclopentylpiperazin-1-yl)-(1H-indazol-7-yl)methanone is relatively straightforward and can be performed using standard laboratory equipment. The high purity of (4-cyclopentylpiperazin-1-yl)-(1H-indazol-7-yl)methanone makes it an ideal compound for scientific research.
Wissenschaftliche Forschungsanwendungen
(4-cyclopentylpiperazin-1-yl)-(1H-indazol-7-yl)methanone has been extensively studied for its potential therapeutic applications in the field of neuroscience research. Studies have shown that (4-cyclopentylpiperazin-1-yl)-(1H-indazol-7-yl)methanone has anxiolytic and antidepressant effects in animal models. Additionally, (4-cyclopentylpiperazin-1-yl)-(1H-indazol-7-yl)methanone has been shown to have antipsychotic effects in animal models of schizophrenia. These findings suggest that (4-cyclopentylpiperazin-1-yl)-(1H-indazol-7-yl)methanone may have potential therapeutic applications for various neurological disorders.
Eigenschaften
IUPAC Name |
(4-cyclopentylpiperazin-1-yl)-(1H-indazol-7-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c22-17(15-7-3-4-13-12-18-19-16(13)15)21-10-8-20(9-11-21)14-5-1-2-6-14/h3-4,7,12,14H,1-2,5-6,8-11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVCNWTCCRMLKMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2)C(=O)C3=CC=CC4=C3NN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-cyclopentylpiperazin-1-yl)-(1H-indazol-7-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-(Ethylaminomethyl)benzo[f]chromen-3-one](/img/structure/B7474177.png)
![6-[(2,5-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474188.png)


![N-[2-(3-fluoroanilino)-2-oxoethyl]-N-methyl-4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B7474215.png)


